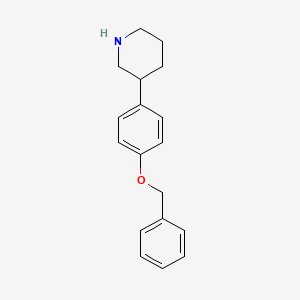

3-(4-(Benzyloxy)phenyl)piperidine

Beschreibung

Structure

2D Structure

Eigenschaften

Molekularformel |

C18H21NO |

|---|---|

Molekulargewicht |

267.4 g/mol |

IUPAC-Name |

3-(4-phenylmethoxyphenyl)piperidine |

InChI |

InChI=1S/C18H21NO/c1-2-5-15(6-3-1)14-20-18-10-8-16(9-11-18)17-7-4-12-19-13-17/h1-3,5-6,8-11,17,19H,4,7,12-14H2 |

InChI-Schlüssel |

CCGQPBAOVBEKEP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CNC1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Studies of 3 4 Benzyloxy Phenyl Piperidine and Its Derivatives

Influence of Substituents on the Benzyloxy Phenyl Ring on Biological Activity

The benzyloxy phenyl portion of the molecule presents a key area for modification. Altering the electronic and steric properties of this ring system can profoundly influence the compound's binding affinity and efficacy at its target receptor.

The electronic nature of substituents on the benzyl (B1604629) ring plays a significant role in modulating biological activity. Both electron-donating groups (EDGs), which increase electron density in the aromatic ring, and electron-withdrawing groups (EWGs), which decrease it, have been investigated to fine-tune potency. nih.govnih.govnih.gov

In studies developing dopamine (B1211576) D4 receptor (D4R) antagonists, various substitutions on the benzyl ring of the benzyloxy moiety were explored. chemrxiv.orgnih.gov Research indicates that the introduction of electron-withdrawing groups, such as halogens (e.g., fluorine), can be beneficial. For instance, a 3-fluorobenzyl derivative (Compound 8a) showed high potency. nih.gov The addition of a second fluorine atom (as in the 3,5-difluorobenzyl derivative, 8i) maintained considerable activity. chemrxiv.orgnih.gov Conversely, strongly electron-withdrawing groups like trifluoromethoxy (in 8m) resulted in a modest decrease in activity. chemrxiv.orgnih.gov

Interactive Data Table: Effect of Benzyloxy Phenyl Ring Substituents on D4R Antagonist Activity

| Compound | Benzyl Ring Substitution | D4R Ki (nM) | Reference |

| 8a | 3-Fluoro | 12 | nih.gov |

| 8h | 3-Fluoro | 1,939 | nih.gov |

| 8i | 3,5-Difluoro | 375 | chemrxiv.orgnih.gov |

| 8j | 4-Fluoro-3-methyl | 188 | chemrxiv.orgnih.gov |

| 8m | 3-Trifluoromethoxy | 646 | chemrxiv.orgnih.gov |

Note: Compounds 8a and 8h differ in their N-substituent on the piperidine (B6355638) ring, highlighting the interplay between different parts of the molecule.

The position of substituents on the benzyl ring is critical, often outweighing their electronic effects due to steric hindrance and the specific topology of the receptor's binding pocket. nih.govrsc.org

SAR studies on D4R antagonists revealed a strong sensitivity to positional changes. chemrxiv.orgnih.gov For example, a 2-methylbenzyl derivative showed a significant loss of activity compared to its 3-methyl counterpart (as in compound 8j). chemrxiv.orgnih.gov This suggests that a substituent at the ortho (2-position) of the benzyl ring introduces steric clash, preventing optimal binding. Similarly, a 6-methyl-2-pyridine group (8g) also led to a substantial decrease in potency. nih.gov The difference in activity between the 3-fluorobenzyl compound (8h, Ki = 1,939 nM) and the 4-fluoro-3-methylbenzyl analog (8j, Ki = 188 nM) further illustrates the profound impact of substituent placement. chemrxiv.orgnih.gov

This sensitivity to steric bulk near the ether linkage indicates that the receptor pocket in this region is likely constrained. The consistent loss of activity with ortho-substituents points to a requirement for a relatively planar or specific conformational arrangement of the benzyloxy phenyl group for effective receptor engagement.

Impact of Modifications on the Piperidine Ring and its Substituents

The piperidine ring is another critical component of the scaffold, offering multiple avenues for modification, including substitution on the ring itself or on the piperidine nitrogen. researchgate.netnih.gov

The nitrogen atom of the piperidine ring is a key interaction point, often forming hydrogen bonds or salt bridges with the biological target. nih.gov Its basicity and the nature of its substituent can dramatically affect affinity, selectivity, and pharmacokinetic properties like blood-brain barrier penetration. slideshare.net

In the development of D4R antagonists, a systematic exploration of N-substituents was conducted. chemrxiv.orgnih.gov It was found that certain moieties, such as a 3-fluoro-4-methoxybenzyl group, conferred high potency when attached to the piperidine nitrogen. nih.gov In contrast, direct substitution with a phenyl group on the nitrogen resulted in inactive compounds. chemrxiv.org This highlights that while aromatic interactions are important elsewhere in the molecule, a bulky, planar group directly on the piperidine nitrogen may be detrimental. The optimization of this position led to the identification of several potent analogs, demonstrating that the N-substituent plays a crucial role in anchoring the ligand in the receptor's binding site. chemrxiv.orgnih.gov

Interactive Data Table: Effect of Piperidine N-Substituents on D4R Antagonist Activity

| Compound | N-Substituent | O-Substituent | D4R Ki (nM) | Reference |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 12 | nih.gov |

| 8h | 2-Methylimidazo[1,2-a]pyridine | 3-Fluorobenzyl | 1,939 | nih.gov |

| 8i | 2-Methylimidazo[1,2-a]pyridine | 3,5-Difluorobenzyl | 375 | chemrxiv.orgnih.gov |

| 8j | 2-Methylimidazo[1,2-a]pyridine | 4-Fluoro-3-methylbenzyl | 188 | chemrxiv.orgnih.gov |

The 3-substituted piperidine ring in the parent compound is chiral, meaning it exists as two non-superimposable mirror images, or enantiomers. The stereochemistry of chiral piperidine scaffolds is often critical for biological activity, as receptor binding sites are themselves chiral environments. researchgate.net

For the benzyloxy piperidine-based D4R antagonists, the biological activity resides almost exclusively in the (S)-enantiomer. nih.gov The corresponding (R)-enantiomer was found to be approximately 15-fold less active. nih.gov This stark difference in potency underscores that a specific three-dimensional orientation of the benzyloxyphenyl group relative to the piperidine ring is required for effective interaction with the receptor. Such enantioselectivity is common in drug action and emphasizes the importance of controlling stereochemistry during synthesis and development. nih.gov

Elucidation of Optimal Pharmacophore Features for Target Binding

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov Based on SAR studies, a pharmacophore model for the 3-(4-(benzyloxy)phenyl)piperidine scaffold as a D4R antagonist can be proposed.

The key features include:

A Hydrogen Bond Acceptor: The piperidine nitrogen is a crucial basic feature, likely forming a key hydrogen bond or ionic interaction with an acidic residue in the receptor. nih.gov X-ray crystallography analysis of related compounds bound to the D4 receptor identified a key interaction with the Asp115 residue, which is consistent with this feature. nih.gov

Hydrophobic/Aromatic Regions: The scaffold contains two key hydrophobic regions: the benzyl ring and the phenyl ring of the piperidine substituent. These are likely to engage in hydrophobic or π-stacking interactions with nonpolar pockets in the receptor. The interaction with Phe410 observed in crystal structures supports this. nih.gov

Defined Spatial Arrangement: The stereochemical requirement for the (S)-enantiomer and the sensitivity to positional isomerism on the benzyl ring indicate a strict requirement for the relative spatial orientation of these features. nih.gov The ether oxygen may also act as a hydrogen bond acceptor, further defining the geometry. mdpi.com

The optimal pharmacophore for D4R antagonists based on this scaffold consists of a basic amine and two aromatic domains arranged in a specific 3D geometry, with limited tolerance for steric bulk in the region connecting the two aromatic systems. chemrxiv.orgnih.gov

Relationship between Structural Elements and Ligand Selectivity

Research into this compound derivatives has revealed that subtle modifications to its core structure can profoundly influence its binding affinity and selectivity for different receptors. A notable focus of these studies has been the development of selective antagonists for the dopamine D4 receptor (D4R), a target of interest for central nervous system (CNS) disorders. nih.gov The high degree of homology among dopamine receptor subtypes, particularly within the D2-like family (D2, D3, and D4), presents a significant challenge in achieving selectivity. nih.gov However, studies have successfully identified key structural features of the 3-(benzyloxy)piperidine (B2623476) scaffold that confer high selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.gov

A key finding is that the 3-O-benzyl derivatives of piperidine consistently demonstrate selectivity for the D4 receptor, irrespective of the substitution on the piperidine nitrogen. nih.gov This inherent selectivity of the 3-(benzyloxy)piperidine core makes it an attractive scaffold for the design of D4R-selective ligands. The SAR exploration has primarily revolved around modifications at two key positions: the substituent on the piperidine nitrogen (N-substitution) and the substituent on the benzyloxy group's phenyl ring.

The nature of the substituent on the piperidine nitrogen plays a crucial role in modulating the potency of these derivatives, while generally maintaining their selectivity for the D4 receptor. For instance, N-alkylation with various benzyl groups has been extensively studied.

N-Benzyl Group Modifications: The introduction of a 3-fluoro-4-methoxybenzyl group at the piperidine nitrogen of a 3-(3-fluorobenzyloxy)piperidine core resulted in a compound with good D4 receptor activity (Ki = 205.9 nM) and selectivity against other dopamine receptors. nih.gov Further modifications to this N-benzyl moiety showed that:

The addition of another fluorine atom to create a 3,4-difluorobenzyl group led to a slight increase in potency (Ki = 169 nM). nih.gov

A 4-fluoro-3-methylbenzyl group also enhanced activity (Ki = 135 nM). nih.gov

Simpler substitutions like 4-methylbenzyl and 2-methylbenzyl were well-tolerated, yielding active compounds, though the 2-methyl group resulted in a slight decrease in activity. nih.gov

N-Heteroarylmethyl Groups: Replacing the N-benzyl group with heteroarylmethyl moieties, such as 2-methylimidazo[1,2-a]pyridine, led to a divergence in activity depending on the substitution on the O-benzyl ring. For example, with a 3-fluorobenzyl ether, the activity was significantly reduced. nih.gov However, potency could be regained by introducing a second fluorine atom. nih.gov

Direct N-Phenyl Substitution: In contrast to the favorable outcomes with N-benzyl derivatives, direct substitution of the piperidine nitrogen with a phenyl group resulted in inactive compounds. nih.gov

The substitution pattern on the phenyl ring of the benzyloxy group also significantly influences the binding affinity, while the compounds generally retain their D4 selectivity.

Fluorine Substitution: A 3-fluorobenzyl ether, when combined with an N-(3-fluoro-4-methoxybenzyl)piperidine, showed good activity. nih.gov The potency was further enhanced with a 3,4-difluorobenzyl or a 4-fluoro-3-methylbenzyl group at the ether linkage. nih.gov

Methyl Substitution: The presence of a methyl group on the O-benzyl ring, such as in 4-methylbenzyl and 2-methylbenzyl ethers, was also found to be compatible with D4 receptor binding. nih.gov

The following interactive data tables summarize the structure-activity relationship findings for a series of 3-(benzyloxy)piperidine derivatives, highlighting the impact of substitutions on their binding affinity for the dopamine D4 receptor.

Table 1: SAR of N-Substituted 3-(3-Fluorobenzyloxy)piperidine Derivatives at the Dopamine D4 Receptor

| Compound ID | N-Substituent | O-Benzyl Substituent | D4 Ki (nM) |

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |

| 8e | 3-Fluoro-4-methoxybenzyl | 4-Methylbenzyl | 241 |

| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 |

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov

Table 2: SAR of N-Substituted 3-(O-Benzyl)-2-methylimidazo[1,2-a]pyridine Derivatives at the Dopamine D4 Receptor

| Compound ID | N-Substituent | O-Benzyl Substituent | D4 Ki (nM) |

| 8h | 2-Methylimidazo[1,2-a]pyridine | 3-Fluorobenzyl | 1939 |

| 8i | 2-Methylimidazo[1,2-a]pyridine | 3,4-Difluorobenzyl | 375 |

| 8j | 2-Methylimidazo[1,2-a]pyridine | 4-Fluoro-3-methylbenzyl | 188 |

| 8m | 2-Methylimidazo[1,2-a]pyridine | 3-Trifluoromethoxybenzyl | 646 |

Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov

Pharmacological Target Identification and Ligand Interaction Studies

Engagement with G Protein-Coupled Receptors (GPCRs)

Dopamine (B1211576) D4 Receptor (D4R) Antagonism and Selectivity Profiling

The 3-(4-(benzyloxy)phenyl)piperidine scaffold has been a focal point in the development of antagonists for the Dopamine D4 receptor (D4R), a GPCR implicated in various central nervous system (CNS) disorders. nih.govnih.gov Researchers have explored this scaffold to create potent and selective D4R antagonists, which could serve as valuable tool compounds and potential therapeutic agents. nih.gov

A series of 3- and 4-benzyloxypiperidine derivatives have been synthesized and characterized as D4R antagonists. nih.govresearchgate.net These efforts are part of an ongoing search for novel D4R antagonists with improved properties over previously identified compounds. researchgate.net The research has led to the discovery of several D4R selective compounds, with some exhibiting greater than 30-fold selectivity over other dopamine receptor subtypes. researchgate.netchemrxiv.org

For instance, modifications to the N-benzyl substituent of the piperidine (B6355638) ring have been systematically explored. While many N-benzyl derivatives were synthesized, only a select few, such as compound 8w , retained significant activity with a Ki of 165 nM. nih.gov The stereochemistry of the piperidine ring also plays a crucial role, with the (S)-enantiomer generally showing higher activity than the (R)-enantiomer. nih.gov For example, the (S)-enantiomer of one compound was found to be 15-fold more active than its (R)-enantiomer. nih.gov

| Compound | Substitution | Ki (nM) | Reference |

|---|---|---|---|

| 8a | 3-fluorobenzyl | 205.9 | nih.gov |

| 8b | 3,4-difluorophenyl | 169 | nih.gov |

| 8c | 4-fluoro-3-methyl | 135 | nih.gov |

| 8e | 4-methylbenzyl | 241 | nih.gov |

| 8f | 2-methylbenzyl | 343 | nih.gov |

| 8w | N-benzyl substituent | 165 | nih.gov |

| 8s | 6-methyl-2-pyridine coupled with 6-chloro-2-indole | 319 | nih.gov |

A key aspect of developing D4R antagonists is ensuring their selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) to minimize off-target effects. acs.org The high degree of homology among dopamine receptors presents a significant challenge in achieving subtype selectivity. researchgate.net

Encouragingly, all 3-O-benzyl derivatives of the this compound scaffold, regardless of the N-substitution, have demonstrated selectivity against other dopamine receptors. nih.gov For example, compound 8a (3-fluorobenzyl derivative) was found to be selective against D1, D2, D3, and D5 receptors. nih.gov This selectivity is a critical feature for the development of targeted CNS therapies. nih.govacs.org

Neurokinin-1 (NK1) Receptor Antagonism

The this compound scaffold has also been investigated for its potential to antagonize the Neurokinin-1 (NK1) receptor, a target for antiemetic and other therapeutic applications. nih.govnih.gov

While specific affinity and potency data for the parent compound "this compound" at the NK1 receptor are not extensively detailed in the provided search results, related structures have shown promise. For instance, N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines have been identified as a novel class of potent, orally active human NK1 antagonists. wikidata.org The development of such antagonists often involves creating chimeric molecules to enhance potency. nih.gov The efficacy of NK1 receptor antagonists is also linked to their ability to penetrate the brain. researchgate.net

Androgen Receptor (AR) Antagonism and Ligand Binding Pocket (LBP) Interactions

Beyond GPCRs, derivatives of the benzyloxy-phenyl scaffold have been explored as antagonists of the Androgen Receptor (AR), a nuclear receptor crucial in the development and progression of prostate cancer. nih.gov

Researchers have identified a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as a new class of AR antagonists that target the Activation Function 2 (AF2) region of the receptor. nih.gov This represents a novel approach to AR antagonism. nih.gov One of the lead compounds from this series, T1-12 , demonstrated potent AR antagonistic activity with an IC50 of 0.47 μM and was effective in inhibiting tumor growth in a xenograft model. nih.gov This highlights the versatility of the benzyloxy-phenyl scaffold in targeting different classes of receptors. nih.gov

Other GPCR Interactions (e.g., GPR40, Histamine (B1213489) H1 Receptor)

The benzyloxyphenyl moiety, a core component of the subject compound, is also found in ligands targeting other G protein-coupled receptors (GPCRs).

GPR40 (FFA1 Receptor): Derivatives containing a 3-[4-(benzyloxy)phenyl]propanoic acid core have been designed and assessed as agonists for the free fatty acid receptor 1 (GPR40), a target for type 2 diabetes. researchgate.net These molecules are structurally distinct from this compound as they are based on a propanoic acid chain rather than a piperidine ring directly linked to the phenyl group. Nevertheless, the shared benzyloxyphenyl feature is critical for their agonistic activity. researchgate.net GPR40 is activated by fatty acids and plays a role in stimulating insulin (B600854) secretion. nih.govfrontiersin.org

GPR34: A series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives has been reported as a new class of GPR34 antagonists. nih.gov The most potent compound in this series, designated 5e, exhibited significant inhibitory activity in both cAMP and Tango assays. nih.gov This identifies the benzyloxyphenyl scaffold as a valuable pharmacophore for developing antagonists for GPR34, a receptor implicated in several disease states. nih.gov

Histamine H3 Receptor: While research into direct interactions with the Histamine H1 receptor is limited, related piperidine structures have been extensively studied as histamine H3 receptor antagonists. For instance, 1-(4-(phenoxymethyl)benzyl)piperidines represent a class of nonimidazole H3 antagonists. nih.gov These compounds, however, differ in the linker connecting the phenyl and piperidine moieties.

Table 1: GPCR Interaction Data for Related Compounds

| Compound/Scaffold | Target GPCR | Activity | IC₅₀/Potency |

|---|---|---|---|

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | Antagonist | 0.680 μM (cAMP assay), 0.059 μM (Tango assay) nih.gov |

| 3-[4-(Benzyloxy)phenyl]propanoic acid derivatives | GPR40 (FFA1) | Agonist | Data varies by specific derivative researchgate.net |

Enzyme Inhibition and Modulation

Aspartic Protease Inhibition (e.g., Porcine Pepsin)

Substituted piperidines have been investigated as inhibitors of aspartic proteases like porcine pepsin. nih.gov A study focusing on a 3-alkoxy-4-arylpiperidine derivative provided detailed insights into its inhibitory mechanism against this enzyme. nih.gov

Steady-state kinetic analysis revealed that a substituted piperidine derivative acts as a competitive inhibitor of porcine pepsin. nih.gov This mechanism was further elucidated through pre-equilibrium binding studies, which showed that the piperidine compound could displace a fluorescently labeled statine (B554654) inhibitor from the active site of the enzyme. nih.gov The binding of the piperidine inhibitor and pepstatin A, a well-known competitive inhibitor, was found to be mutually exclusive. nih.gov This suggests that while both are competitive inhibitors, they likely bind to distinct conformational forms of the pepsin enzyme. nih.gov

The binding affinity of the substituted piperidine inhibitor for porcine pepsin was quantified through simulation of stopped-flow fluorescence transients. nih.gov These experiments yielded a dissociation constant (K_d) for the piperidine derivative. nih.gov

Table 2: Inhibition of Porcine Pepsin by a Substituted Piperidine Derivative

| Inhibitor | Target Enzyme | Inhibition Type | Dissociation Constant (K_d) |

|---|---|---|---|

| (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine | Porcine Pepsin | Competitive nih.gov | 1.4 ± 0.2 μM nih.gov |

Glycosidase Inhibition (e.g., α-Amylase)

The direct inhibition of glycosidase enzymes such as α-amylase by this compound specifically is not extensively documented in the reviewed literature. However, other molecules containing a piperidine ring, such as piperine (B192125), have been shown to inhibit both α-amylase and α-glucosidase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing blood glucose levels. nih.gov Molecular docking studies on compounds like piperine suggest that they bind to the active sites of these enzymes through a combination of hydrophobic interactions and hydrogen bonds. nih.gov

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The enzyme complex Ubiquitin-Specific Protease 1 (USP1) and its associated factor UAF1 is a key regulator of the DNA damage response, playing critical roles in DNA translesion synthesis and the Fanconi anemia pathway. nih.govgoogle.com Inhibition of the USP1/UAF1 complex is a therapeutic strategy being explored to overcome resistance to platinum-based anticancer drugs. nih.gov Research has led to the identification of potent and selective inhibitors of USP1/UAF1, such as the compound ML323, which has an IC₅₀ of 76 nM. nih.govmerckmillipore.com Other identified inhibitors include pimozide (B1677891) and GW7647. nih.gov

However, a direct inhibitory relationship between this compound and the USP1/UAF1 deubiquitinase complex has not been established in the reviewed scientific literature. The known potent inhibitors like ML323, a triazolylbenzyl-pyrimidinamine compound, are structurally distinct from this compound. merckmillipore.commerckmillipore.com Therefore, while USP1/UAF1 is a validated target for therapeutic intervention, there is currently no direct evidence to suggest that this compound functions as an inhibitor of this complex.

Monoamine Oxidase Inhibition (MAOI)

Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters and are a crucial target in the treatment of neurodegenerative disorders. researchgate.netnih.gov Research indicates that the benzyloxyphenyl moiety is a structural feature present in potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.net

Studies on related structures, such as pyridazinobenzylpiperidine derivatives, have shown significant MAO-B inhibitory activity. nih.govmdpi.com For example, a derivative with a chloro-substitution on the phenyl ring (Compound S5) was identified as a potent and selective MAO-B inhibitor. nih.govmdpi.com These findings suggest that the this compound scaffold has the potential to interact with monoamine oxidases, particularly MAO-B.

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |

|---|---|---|---|---|

| S5 (3-Cl derivative) | 3.857 | 0.203 | 19.04 | nih.gov |

| S16 (2-CN derivative) | >10 | 0.979 | >10.21 | nih.gov |

| S15 (2-F, 5-F derivative) | 3.691 | >10 | <0.37 | nih.gov |

Interactions with Transport Systems and Ion Channels

Monoamine Transporter Modulation

Monoamine transporters (MATs), which include the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of neurotransmitters from the synapse and are primary targets for drugs treating neuropsychiatric disorders. nih.govnih.gov The piperidine scaffold is a key structural element in compounds designed to interact with these transporters. Research has demonstrated that certain piperidine derivatives can significantly inhibit the reuptake of serotonin, indicating potential for antidepressant activity. The ability of piperidine-containing molecules to modulate dopaminergic and serotonergic pathways makes them candidates for neuropharmacological studies.

Voltage-Gated Ion Channel Modulation

Voltage-gated ion channels (VGICs), such as sodium (NaV), potassium (KV), and calcium (CaV) channels, are fundamental to generating electrical signals in excitable cells and represent major drug targets. nih.govnih.govbris.ac.uk The modulation of these channels can profoundly affect neural excitability. nih.gov While various compounds are known to interact with VGICs, specific electrophysiological data detailing the direct modulation of these channels by this compound is not available in the reviewed literature. However, computational prediction tools suggest that piperidine derivatives, as a class, may interact with voltage-gated ion channels, which could contribute to a range of potential central nervous system effects. clinmedkaz.org

Broad Spectrum Biological Activity Prediction

In silico computational tools are valuable for forecasting the potential biological activities of chemical compounds. clinmedkaz.orgresearchgate.net Programs like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a compound's structure to predict its likely interactions with various biological targets. clinmedkaz.org

For new piperidine derivatives, these predictive analyses suggest a wide range of potential biological activities. clinmedkaz.org The predicted targets often include enzymes, G protein-coupled receptors, transport systems, and voltage-gated ion channels. clinmedkaz.org Consequently, the predicted pharmacological effects for piperidine-based compounds are diverse, encompassing potential uses in treating cancer and central nervous system diseases, as well as potential local anesthetic and antiarrhythmic activities. clinmedkaz.org A comprehensive in silico analysis of this compound would be required to delineate its specific predicted activity spectrum.

Molecular Mechanisms of Action

Competitive Binding Dynamics with Target Biomolecules

The primary mechanism of action for 3-(4-(Benzyloxy)phenyl)piperidine derivatives is competitive binding to the ligand-binding domain (LBD) of target receptors, particularly the androgen receptor. nih.gov These compounds act as antagonists by competing with endogenous ligands, such as testosterone (B1683101) and dihydrotestosterone, for the same binding site. researchgate.net

Research on N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, which share a core structural motif, demonstrates their ability to target the activation function 2 (AF2) region of the androgen receptor. nih.gov The AF2 site is a hydrophobic pocket on the receptor's surface that is crucial for binding co-activator proteins necessary for transcriptional activation. researchgate.net By occupying this site, the compound physically obstructs the binding of co-activators. researchgate.netnih.gov The benzyloxy group is noted to enhance the binding affinity of the molecule to its target receptors.

Similarly, studies on benzyloxy piperidine (B6355638) analogs as dopamine (B1211576) receptor antagonists have identified key binding interactions. For instance, these compounds have been shown to interact with specific amino acid residues, such as Asp115 and Phe410, within the dopamine D4 receptor, highlighting a precise and high-affinity binding mode. nih.gov

Table 1: Binding and Activity of Benzyloxyphenyl Derivatives on Target Receptors

| Compound Derivative | Target | Activity | Measurement (IC50 / Ki) |

|---|---|---|---|

| N-(4-(benzyloxy)-phenyl)-sulfonamide (T1-12) | Androgen Receptor | Antagonistic Activity | IC50 = 0.47 μM nih.gov |

| N-(4-(benzyloxy)-phenyl)-sulfonamide (T1-12) | Androgen Receptor | Peptide Displacement | IC50 = 18.05 μM nih.gov |

| 3-O-benzyl piperidine derivative (8w) | Dopamine D4 Receptor | Antagonist Binding | Ki = 165 nM nih.gov |

| 3-O-benzyl piperidine derivative (8c) | Dopamine D4 Receptor | Antagonist Binding | Ki = 135 nM nih.gov |

| (S)-3-(4-(benzyloxy)phenyl) derivative (5e) | GPR34 | Antagonist Activity | IC50 = 0.059 μM (Tango assay) nih.gov |

IC50 (Half-maximal inhibitory concentration) and Ki (Inhibitory constant) are measures of a compound's potency. A lower value indicates higher potency.

Ligand-Induced Conformational Changes in Enzymes and Receptors

The binding of a ligand like a this compound derivative to a receptor is not a simple lock-and-key event but rather an induced-fit process that alters the receptor's three-dimensional structure. When this compound binds to the androgen receptor's LBD, it induces a conformational change distinct from that caused by an agonist. nih.gov

Specifically, antagonist binding to the AF2 pocket results in a conformation where helix 12, a critical component of the LBD, is repositioned. researchgate.net This altered conformation prevents the formation of a functional binding surface for co-activator proteins. researchgate.net This mechanism is a cornerstone of how SARMs and other receptor antagonists function; they bind to the receptor but fail to trigger the subsequent structural changes required for activation. nih.gov

Disruption of Protein-Protein Interactions (e.g., Androgen Receptor Homodimerization)

A critical consequence of the ligand-induced conformational change is the disruption of essential protein-protein interactions. For the androgen receptor, its function is dependent on interacting with a suite of co-activator proteins that bridge the receptor to the general transcription machinery. By altering the AF2 surface, this compound-based antagonists effectively block the recruitment of these co-activators. researchgate.netnih.gov

Furthermore, androgen receptor function requires the formation of a homodimer (a complex of two identical AR molecules) which then binds to specific DNA sequences. The disruptive conformational changes induced by antagonists can interfere with this dimerization process, adding another layer to the inhibition of AR signaling. nih.govgoogle.com This prevents the stable formation of AR complexes on the DNA, thereby halting downstream signaling. researchgate.net

Suppression of Gene Transcription via Receptor Modulation

The ultimate outcome of competitive binding, conformational changes, and disruption of protein interactions is the suppression of target gene transcription. nih.govgoogle.com When the androgen receptor is successfully blocked by a this compound antagonist, it cannot effectively initiate the transcription of androgen-responsive genes. nih.gov This has been demonstrated in various studies where AR antagonists inhibit the proliferation of androgen-dependent cancer cells. nih.govnih.gov

More complex mechanisms may also contribute to transcriptional suppression. Androgens and their antagonists can influence gene expression by modulating epigenetic marks. semanticscholar.org For example, androgen signaling can decrease the H3K27me3 gene silencing mark on histones, a process regulated by the balance between the histone methyltransferase EZH2 and the demethylase JMJD3. plos.org By antagonizing the AR, these compounds can potentially alter this epigenetic balance, leading to the silencing of genes that would otherwise be activated by androgens. semanticscholar.orgplos.org This modulation of H3K27me3 within gene bodies, promoters, or enhancers can have a broad impact on ovarian function and other androgen-regulated processes. semanticscholar.org

Receptor Selectivity and Specificity Mechanisms

The concept of "selective" modulation is central to compounds like this compound. nih.gov Selectivity refers to the ability of a compound to preferentially bind to a specific receptor type or even a receptor subtype, minimizing off-target effects. This is achieved through subtle differences in the chemical structure of the ligand and the amino acid composition of the receptor's binding pocket.

Research on various benzyloxy piperidine derivatives has shown marked selectivity. For instance, certain analogs are potent antagonists of the dopamine D4 receptor while showing significantly lower affinity for other dopamine receptor subtypes (D1, D2, D3, D5). nih.gov This selectivity is attributed to specific interactions with residues unique to the D4 receptor's binding site.

In the context of the androgen receptor, specificity can also relate to activity in different tissues or against mutated forms of the receptor. Some environmental chemicals that act as AR antagonists show no effect on the wild-type AR but can activate mutant forms of the receptor found in advanced prostate cancer, such as AR-T877A. uic.edu The development of specific antagonists for such mutant receptors is an area of active research. The goal of SARMs is to achieve tissue-selective activation of the AR—for instance, promoting anabolic effects in muscle and bone while having neutral or antagonistic effects on prostate tissue. nih.gov

Computational and in Silico Research Methodologies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is instrumental in understanding the interactions between a ligand, such as a derivative of 3-(4-(Benzyloxy)phenyl)piperidine, and its biological target, typically a protein or enzyme. nih.govnih.gov

Molecular docking simulations are widely used to predict how a ligand will bind to a receptor's active site and to estimate the strength of this interaction, known as binding affinity. frontiersin.orgcolumbia.edu The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. columbia.edu For instance, studies on various piperidine (B6355638) derivatives have utilized docking to predict their binding modes and affinities with target proteins. nih.govnih.gov In a study of dopamine (B1211576) D4 receptor antagonists, docking was used to understand the structure-activity relationship of new 3- and 4-benzyloxypiperidine scaffolds. nih.gov The Schrödinger Drug Discovery Suite was employed to generate ligand interaction poses, revealing key interactions. nih.gov Similarly, docking studies on other piperidine-containing compounds have been used to predict their binding affinities and guide the design of more potent inhibitors. researchgate.netresearchgate.net These computational predictions are crucial for prioritizing compounds for synthesis and experimental testing. frontiersin.org

| Computational Tool | Application | Key Findings | Reference |

| Schrödinger Drug Discovery Suite (Glide) | Prediction of ligand interaction poses for 3- and 4-benzyloxypiperidine scaffolds with the D4 receptor. | Identified key interactions with Asp115 and Phe410. | nih.gov |

| SYSDOC program | Prediction of binding sites of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase. | Predicted that both R- and S-isomers span the whole binding cavity of the enzyme. | nih.gov |

| Mastro V 2011 | In silico docking studies of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives in the active site of cyclooxygenase-2 (COX-2). | Determined the binding conformations for anti-inflammatory activities. | researchgate.net |

| Glide 5.5 program | Exploration of the binding mode of (4-piperidinyl)-piperazines inside the active site of Acetyl-CoA carboxylase (ACC). | Guided the design of novel ACC inhibitors. | researchgate.net |

Beyond predicting binding poses, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the catalytic site of an enzyme. nih.govresearchgate.net These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the ligand's inhibitory activity. researchgate.net For example, in the case of piperidine derivatives targeting the dopamine D4 receptor, docking studies revealed a crucial interaction between the piperidine nitrogen and the Asp115 residue, as well as a π-π stacking interaction with Phe410. nih.gov Similarly, docking studies of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine with acetylcholinesterase predicted interactions with key residues such as Trp84, Phe330, and Asp72. nih.gov Understanding these specific interactions at the atomic level is essential for the rational design of more effective and selective enzyme inhibitors.

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov This allows for the study of the flexibility of both the ligand and the target, providing a more realistic representation of the binding process. nih.govnih.gov MD simulations can be used to assess the stability of the binding pose predicted by docking and to explore conformational changes that may occur upon ligand binding. nih.govmdpi.com For instance, MD simulations have been employed to understand the interaction mechanism between inverse agonists and the estrogen-related receptor α (ERRα), revealing the importance of interactions with specific hydrophobic residues. nih.gov In another study, MD simulations of 1-(4-chlorobenzhydryl) piperazine (B1678402) derivatives were performed to analyze their dynamic behavior within the target binding site. researchgate.net These simulations are computationally intensive but provide invaluable information on the dynamic nature of ligand-receptor interactions. nih.govcardiff.ac.uk

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical methods are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. dntb.gov.uaepstem.netnih.gov These methods are based on the principles of quantum mechanics and can be used to calculate various molecular properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. nih.govrasayanjournal.co.in DFT calculations can be used to optimize the geometry of a molecule, predict its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and calculate its electronic properties. dntb.gov.uarasayanjournal.co.in For various piperidine derivatives, DFT has been employed to analyze their geometrical and topological parameters. rasayanjournal.co.in These calculations help in confirming the three-dimensional structure of the molecule and understanding the influence of different substituents on its geometry. rasayanjournal.co.in

| Computational Method | Basis Set | Application | Reference |

| DFT/B3LYP | 6-311G(d,p) | Optimization of molecular geometry and calculation of vibrational frequencies. | dntb.gov.ua |

| DFT | 6-311G** | Analysis of geometrical and topological parameters of N-(3-Methyl-2, 6-diphenyl- piperidin-4-ylidine)-N'-phenyl hydrazine. | rasayanjournal.co.in |

| DFT(B3LYP) | 6-31G(d, p) | Investigation of structural parameters, thermodynamic, and electronic properties of a 1,2,4-triazol-5-one (B2904161) derivative. | epstem.net |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ejosat.com.trnih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. dntb.gov.uanih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis has been applied to various heterocyclic compounds to understand their reactivity and electronic properties. dntb.gov.uaejosat.com.trnih.gov For instance, the calculated HOMO and LUMO energies for certain piperidine derivatives have provided insights into their stability and reactivity. dntb.gov.ua

Predictive Modeling of Biological Activity and Target Spectra

Predictive modeling uses computational algorithms to forecast the biological activities and potential molecular targets of a compound based on its chemical structure. swisstargetprediction.chnih.gov These tools are vital for hypothesis generation in the early stages of drug discovery.

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. clinmedkaz.orggenexplain.com The prediction is based on a comparison of the input structure with a large database of known biologically active compounds. clinmedkaz.org The results are presented as a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). nih.gov A higher Pa value suggests a greater likelihood that the compound will exhibit that specific activity. The average accuracy of PASS predictions is estimated to be around 95%. nih.gov

For this compound, a PASS analysis would likely predict a spectrum of activities related to its core piperidine scaffold, which is a common feature in many neuropharmacological agents. genexplain.com

Table 1: Hypothetical PASS Predictions for this compound

| Predicted Biological Activity | Pa (Probability to be Active) | Mechanism of Action |

|---|---|---|

| Dopamine Receptor Antagonist | > 0.7 | Receptor Blockade |

| Histamine (B1213489) H1 Receptor Antagonist | > 0.6 | Receptor Blockade |

| Serotonin (B10506) Reuptake Inhibitor | > 0.5 | Transporter Inhibition |

| Antipsychotic | > 0.5 | Mixed Receptor Activity |

Note: This table is illustrative and represents likely outcomes based on the known pharmacology of piperidine derivatives. Actual PASS results may vary.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures to a library of known active compounds. researchgate.net It operates on the principle of reverse screening: given a ligand, it identifies which proteins it is most likely to bind to. researchgate.net The tool provides a ranked list of potential targets, helping researchers to identify both desired therapeutic targets and potential off-targets that could cause adverse effects. researchgate.netnih.gov

When analyzing this compound, SwissTargetPrediction would likely identify targets within several major protein families, reflecting the versatile binding capabilities of the piperidine and benzyloxy-phenyl moieties.

Table 2: Likely Target Classes Predicted by SwissTargetPrediction for this compound

| Target Class | Probability | Examples of Specific Targets |

|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | High | Dopamine D2/D3 Receptors, Histamine H1 Receptor, Serotonin Receptors |

| Enzymes | Moderate | Monoamine Oxidase (MAO), Cytochrome P450 family |

| Ion Channels | Moderate | Voltage-gated sodium or calcium channels |

Note: This table is illustrative. The tool provides a list of specific protein targets ranked by probability.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. nih.govnih.govnih.govmst.dk The fundamental principle is that the properties and behavior of a chemical are determined by its molecular structure. chula.ac.th

A QSAR/QSTR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally determined activity or toxicity values is compiled. For this compound, this would involve synthesizing and testing various derivatives with different substituents on the phenyl or piperidine rings.

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed activity/toxicity. researchgate.netnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model training). researchgate.net

For derivatives of this compound, a QSAR model could be developed to predict their affinity for a specific target, such as the dopamine D2 receptor. The model would help identify which structural features enhance binding.

Table 3: Relevant Molecular Descriptors for QSAR/QSTR of this compound Derivatives

| Descriptor Type | Specific Descriptor Examples | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Charge distribution, reactivity, ability to form electrostatic interactions |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Size and shape of the molecule, how it fits into a binding site |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity Indices (e.g., Kier & Hall indices) | Molecular branching and connectivity |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for forming hydrogen bonds with the target |

A successful QSAR model can guide the rational design of new, more potent, and selective analogs, while a QSTR model can help in predicting and mitigating potential toxicity, aligning with the goals of reducing animal testing. mst.dkchula.ac.th

In Vitro Pharmacological and Biological Evaluation Paradigms

Radioligand Binding Assays for Affinity Determination

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays utilize a radioactively labeled ligand that binds to the receptor of interest. umich.edu By measuring the displacement of the radioligand by the test compound, in this case, derivatives of 3-(4-(benzyloxy)phenyl)piperidine, the binding affinity (Ki) can be determined. nih.govgiffordbioscience.com

Derivatives of this compound have been evaluated for their binding affinity to various receptors, including dopamine (B1211576) and sigma receptors. For instance, modifications of the core structure have led to the discovery of potent dopamine D4 receptor antagonists. nih.gov In one study, a series of 3- and 4-oxopiperidine scaffolds were synthesized and evaluated for their affinity to the dopamine D4 receptor. nih.gov These studies are essential for understanding the structure-activity relationship and optimizing the compound for better receptor interaction.

Similarly, piperidine (B6355638) and piperazine-based compounds have been screened for their affinity to sigma receptors. nih.gov A screening of an in-house collection led to the discovery of a potent sigma-1 receptor (S1R) agonist with a Ki value of 3.2 nM. nih.gov Such assays are critical for identifying compounds with high affinity and selectivity for a particular receptor, which is a key step in drug discovery. umich.edu

The following table summarizes the binding affinities of some this compound derivatives:

| Compound/Derivative | Receptor Target | Binding Affinity (Ki) | Reference |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | 3.2 nM | nih.gov |

| Haloperidol (Reference) | Sigma-1 Receptor (S1R) | 2.5 nM | nih.gov |

This interactive table allows for the comparison of binding affinities of different compounds to their respective receptors.

Functional Cell-Based Assays

Functional cell-based assays are employed to assess the biological response elicited by the binding of a compound to its target receptor. These assays provide insights into the compound's efficacy as an agonist, antagonist, or inverse agonist.

G protein-coupled receptors (GPCRs) are a large family of receptors that play a crucial role in various physiological processes. nih.govnih.gov Upon activation, GPCRs trigger intracellular signaling cascades, which can be monitored using various assays. nih.gov For instance, derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as GPR34 antagonists. nih.gov The potency of these compounds was evaluated using a GloSensor cAMP assay, which measures changes in intracellular cyclic AMP levels, and a Tango assay. nih.gov

Functional assays for S1R ligands can involve evaluating their effect on the binding of other molecules. For example, the allosteric modulator phenytoin (B1677684) can potentiate the receptor binding affinity of S1R agonists, while having little to no effect on antagonists. nih.gov This differential effect can be used to functionally characterize novel S1R ligands. nih.gov

Cell proliferation and viability assays are used to investigate the cytotoxic or cytostatic effects of a compound on cancer cell lines. Piperidine derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation in various cancer cell lines.

Studies on glioblastoma (GBM) cell lines, such as U87, U251, and T98, have explored the antitumoral effects of different compounds, including their impact on cell viability and proliferation. researchgate.netmdpi.com These assays, like the MTT assay, measure the metabolic activity of cells, which is indicative of their viability. nih.govresearchgate.net For instance, the IC50 values, representing the concentration at which 50% of cell growth is inhibited, can be determined from these assays. mdpi.com

The following table provides examples of IC50 values for compounds tested on glioblastoma cell lines:

| Cell Line | Compound | IC50 Value | Reference |

| U87 | Eltanexor | < 100 nM | mdpi.com |

| U251 | Eltanexor | < 100 nM | mdpi.com |

| GSC | Eltanexor | < 100 nM | mdpi.com |

This interactive table illustrates the potency of Eltanexor against different glioblastoma cell lines.

Selectivity and Cross-Reactivity Profiling against Off-Targets

The in vitro evaluation of this compound and its closely related analogs has been crucial in determining their selectivity and potential for cross-reactivity with other biological targets. Understanding the interaction of these compounds with a range of receptors and transporters is essential for characterizing their pharmacological profile and predicting potential off-target effects.

Research into benzyloxy piperidine-based compounds has highlighted a notable selectivity for the dopamine D4 receptor. Specifically, 3-O-benzyl derivatives have demonstrated selectivity against other dopamine receptor subtypes, namely D1, D2, D3, and D5. This suggests a targeted interaction with the D4 receptor, which is a key characteristic for therapeutic development.

Further studies on structurally similar compounds, such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, have provided additional insights into their off-target profiles. These investigations revealed a very weak affinity for both the serotonin (B10506) 5-HT1A receptors and alpha2-adrenoceptors. This low affinity for key receptors in the central nervous system and periphery indicates a lower likelihood of side effects mediated by these pathways.

The table below summarizes the selectivity profile of compounds structurally related to this compound based on available in vitro binding data.

Table 1: Selectivity Profile of Related Benzyloxy Piperidine Derivatives

| Target | Finding | Implication |

|---|---|---|

| Dopamine Receptors (D1, D2, D3, D5) | Selective against these subtypes | Reduced potential for off-target effects related to broader dopamine system modulation. |

| Serotonin 5-HT1A Receptor | Very weak affinity | Low likelihood of 5-HT1A mediated side effects. |

It is important to note that while these findings are for structurally related compounds, they provide a strong indication of the likely selectivity profile of this compound itself. The consistent pattern of high selectivity for the primary target and weak interactions with the tested off-targets underscores the potential of this chemical scaffold in the development of targeted therapies.

A comprehensive understanding of the cross-reactivity profile is fundamental. The focused activity of the benzyloxy piperidine scaffold, as suggested by these studies, is a promising attribute for minimizing undesirable pharmacological effects.

Future Directions and Research Perspectives for 3 4 Benzyloxy Phenyl Piperidine Research

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogs of 3-(4-(Benzyloxy)phenyl)piperidine to improve its pharmacological properties. The existing scaffold has been a subject of medicinal chemistry exploration due to its adaptability in interacting with neurotransmitter receptors like dopamine (B1211576) and histamine (B1213489) receptors.

The synthesis of such analogs often begins with starting materials like 4-(benzyloxy)benzaldehyde (B125253) and piperidine (B6355638), which are reacted to form an intermediate that subsequently undergoes cyclization. Purification is then carried out using methods such as recrystallization or chromatography.

Structure-activity relationship (SAR) studies are crucial in guiding the modification of the parent compound. For instance, research on related piperidine scaffolds has shown that modifications to the nitrogen and oxygen substituents can significantly impact potency and selectivity. nih.gov In one study, modifications of the oxygen group focused on aryl and heteroaryl groups with both electron-donating and electron-withdrawing properties, while nitrogen substituent modifications included previously identified optimal groups. nih.gov

Synthetic strategies for creating analogs include:

N-Alkylation: This can be achieved using methods like reductive amination protocols or reactions with cesium carbonate and benzyl (B1604629) bromide. nih.gov

Substitution on the Phenyl Ring: The benzyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Modification of the Piperidine Ring: Analogs with substitutions on the piperidine ring itself have been synthesized to explore their therapeutic potential. nih.gov

An example of synthetic exploration on a related scaffold involved starting with commercially available tert-butyl (S)-3-hydroxy or 4-hydroxypiperidine-1-carboxylate, which were alkylated to form benzyl ethers, followed by deprotection and subsequent N-alkylation or reductive amination to yield the final products. nih.gov The exploration of different synthetic routes, including those for N-substituted 4-(4-hydroxyphenyl)piperidines, provides a roadmap for generating a diverse library of this compound analogs. datapdf.com

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The integration of computational and experimental methods is becoming increasingly vital in modern drug discovery and will be instrumental in the future development of this compound-based compounds. Computational tools can predict the binding affinity and selectivity of novel analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of research.

Molecular docking studies, for example, have been used to analyze the interactions of piperidine derivatives with their biological targets. In a study on dopamine D4 receptor antagonists with a 3- or 4-oxopiperidine scaffold, analysis using a published X-ray crystal structure identified key interactions with Asp115 and Phe410, providing insights for further scaffold diversification and chemical optimization. nih.gov

Another valuable computational tool is the assessment of druglike attributes using scoring systems like the CNS Multiparameter Optimization (MPO) score. nih.gov For compounds targeting the central nervous system, an MPO score greater than 4 is considered to indicate a higher probability of success. nih.gov Such computational evaluations can guide the design of analogs with improved pharmacokinetic properties.

In silico molecular docking has also been employed for other piperidine analogs to understand their interactions within the active binding sites of their target proteins, such as the human GABA transporter 1 (GAT-1). ajchem-a.com These computational predictions are then validated through experimental assays.

Expansion of Pharmacological Target Space Exploration

While initial research has highlighted the interaction of this compound and its analogs with dopamine and histamine receptors, there is a significant opportunity to explore a broader range of pharmacological targets. The piperidine scaffold is a common feature in molecules targeting a variety of biological systems.

For instance, the 4-phenylpiperidine (B165713) structure is the foundation for a range of opioids, including pethidine and loperamide. wikipedia.org Furthermore, derivatives of 4-benzylpiperidine (B145979) have been investigated as monoamine releasing agents with selectivity for dopamine over serotonin (B10506), and also as weak monoamine oxidase inhibitors (MAOIs). wikipedia.org

Recent studies on structurally related compounds have identified novel targets. For example, a series of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives were reported as a new class of GPR34 antagonists, with potential applications in treating neuropathic pain. nih.gov The most potent compound from this series demonstrated an IC50 value of 0.059 μM in a Tango assay and was effective in a mouse model of neuropathic pain. nih.gov

Additionally, N-substituted 4-(4-hydroxyphenyl)piperidines have been identified as high-potency antagonists at the NR1A/2B subtype of the NMDA receptor, suggesting a potential role in neurological disorders. datapdf.com The diverse biological activities of piperidine-containing compounds, including anticancer properties, further underscore the potential for discovering new therapeutic applications for this compound analogs.

Development as Chemical Probes for Investigating Biological Systems

A well-characterized, potent, and selective small molecule can serve as a valuable chemical probe to investigate the function of its biological target. Given the potential for developing highly selective analogs of this compound, this class of compounds could be developed into chemical probes for studying various biological systems.

For example, a highly selective dopamine D4 receptor antagonist derived from this scaffold could be used to elucidate the specific roles of this receptor in physiological and pathological processes. nih.gov Similarly, a selective GPR34 antagonist could be instrumental in exploring the function of this G-protein coupled receptor in different disease contexts. nih.gov

The development of such probes requires a thorough understanding of their mechanism of action, which involves the interaction of the compound with specific molecular targets and pathways. The benzyloxy group is known to enhance binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. By systematically modifying these structural features, it is possible to fine-tune the selectivity of the compound for a particular target, a key characteristic of a good chemical probe.

The availability of such probes would facilitate a deeper understanding of the biological roles of their respective targets and could lead to the identification of new therapeutic strategies.

Q & A

Basic: How can researchers optimize synthetic routes for 3-(4-(Benzyloxy)phenyl)piperidine to improve yield and purity?

Methodological Answer:

Synthetic optimization involves evaluating reaction conditions (solvent, temperature, catalysts) and purification techniques. For example:

- Stepwise benzylation : Protect the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-benzyloxy intermediate .

- Piperidine ring formation : Employ reductive amination or cyclization strategies. For analogous piperidines, optimized yields (75–84%) were achieved using n-hexane/EtOAC solvent systems and catalytic hydrogenation .

- Purification : Use column chromatography (silica gel) or recrystallization. HPLC analysis (e.g., 95% purity at 254 nm) ensures product integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.